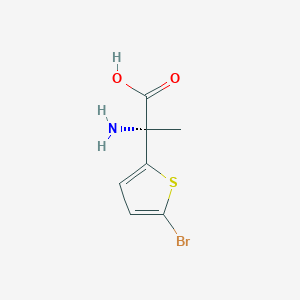

DL-2-(5-Bromothienyl)alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO2S |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

(2S)-2-amino-2-(5-bromothiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C7H8BrNO2S/c1-7(9,6(10)11)4-2-3-5(8)12-4/h2-3H,9H2,1H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

DAHQWPGIWOKABN-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@](C1=CC=C(S1)Br)(C(=O)O)N |

Canonical SMILES |

CC(C1=CC=C(S1)Br)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dl 2 5 Bromothienyl Alanine

Asymmetric Synthesis Approaches to Enantiopure DL-2-(5-Bromothienyl)alanine

The production of enantiomerically pure amino acids is paramount for their application in pharmaceuticals and biological studies. Asymmetric catalytic synthesis is recognized as one of the most effective strategies for obtaining optically enriched α-amino acids. qyaobio.com While specific documented methods for the asymmetric synthesis of this compound are not extensively detailed in publicly available literature, established principles of asymmetric synthesis for unnatural amino acids (UAAs) are directly applicable.

One prominent approach involves the use of biocatalysts. D-amino acid transaminases, such as the one from Haliscomenobacter hydrossis, have demonstrated high efficiency in the asymmetric synthesis of optically pure D-amino acids from their corresponding α-keto acids with enantiomeric excess often exceeding 99%. mdpi.com This enzymatic method, part of a one-pot, three-enzyme system, offers a scalable and highly selective route to D-isomers. mdpi.com Conversely, other enzymes like phenylalanine ammonia-lyases can be used for the stereoselective biotransformation of unnatural amino acids. snf.ch The synthesis of the L-isomer, (2S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid, has been reported, indicating successful application of enantioselective methods. nih.gov

Another powerful technique is the asymmetric alkylation of glycine (B1666218) derivatives using chiral phase-transfer catalysts, which can yield unnatural amino acids with 60% to 90% efficiency. nih.gov Chiral Ni(II) complexes of Schiff bases derived from amino acids (e.g., alanine (B10760859) or proline) and chiral auxiliaries serve as templates for the asymmetric synthesis of a wide array of α-amino acids. mdpi.com These complexes facilitate diastereoselective alkylation or other modifications, which after removal of the chiral auxiliary, yield the desired enantiopure amino acid. mdpi.com

Stereoselective Synthesis of this compound and its Isomers

Stereoselective synthesis aims to control the spatial orientation of atoms in a molecule, which is crucial for producing specific isomers of this compound. Methodologies for achieving stereoselectivity often overlap with asymmetric synthesis but can also include substrate-controlled diastereoselective reactions.

A key strategy involves the use of chiral templates or auxiliaries. For instance, a novel chiral diketopiperazine scaffold has been used for the atom-efficient and stereoselective synthesis of α-deuterium-labelled (S)-α-amino acids. nih.gov This method involves highly selective mono- and subsequent dialkylation steps, followed by deprotection to yield the enantipure amino acid. nih.gov

Enzymatic biotransformations provide another robust avenue for stereoselective synthesis. A process for the biotechnical preparation of L-thienylalanines in enantiomerically pure form from 2-hydroxy-3-thienyl-acrylic acids has been developed. google.com This method utilizes transamination of the enol form of the acrylic acid precursor in the presence of an amino donor like L-aspartic or L-glutamic acid. google.com Threonine aldolases represent another class of enzymes capable of catalyzing the stereoselective synthesis of α,α-disubstituted α-amino acids, providing access to both L- and D-amino acids with high stereoselectivity. d-nb.info

Protecting Group Strategies in this compound Synthesis

In the synthesis of peptides or complex molecules containing this compound, the temporary masking of its reactive amino and carboxyl groups is essential. nih.gov This is achieved through the use of protecting groups, which prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.com The two most common amine protecting groups in modern peptide synthesis are Tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). creative-peptides.com

Tert-Butyloxycarbonyl (Boc) Protection and Deprotection Regimes

The Tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines, converting them into less reactive carbamates. total-synthesis.com It is notably stable under basic conditions, catalytic hydrogenation, and in the presence of many nucleophiles. total-synthesis.com

Protection: The amino group of thienylalanine is typically protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). smolecule.comcymitquimica.com This reaction is straightforward, with the amine acting as a nucleophile attacking the electrophilic anhydride. total-synthesis.com

Deprotection: The Boc group is cleaved under acidic conditions. total-synthesis.com Anhydrous trifluoroacetic acid (TFA) is commonly used for this purpose, often at 0°C. creative-peptides.com This acidic lability makes the Boc group orthogonal to the base-labile Fmoc group. total-synthesis.com This strategy was employed in the solution-phase synthesis of a vasopressin analogue containing 2-thienylalanine, where the Boc group was removed with trifluoroacetic acid. nih.gov

9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection Regimes

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its primary advantage is its lability under mild basic conditions, which avoids the repeated use of strong acids that can degrade sensitive peptide sequences. total-synthesis.com

Protection: An amine can be protected with the Fmoc group by reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions or with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is more stable. wikipedia.orgtotal-synthesis.com Fmoc-D-2-Thienylalanine is a commercially available derivative used in peptide synthesis. medchemexpress.com

Deprotection: The Fmoc group is rapidly removed by a weak base, most commonly a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgtotal-synthesis.com The deprotection mechanism generates a dibenzofulvene byproduct, which can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.org The orthogonality of Fmoc and Boc groups allows for selective deprotection strategies in the synthesis of complex molecules. organic-chemistry.org For example, an amino acid can have its α-amino group protected by Fmoc and a side-chain amine protected by Boc, allowing for selective manipulation of each site. creative-peptides.com

| Feature | Tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Chemical Nature | Carbamate | Carbamate |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu |

| Deprotection Condition | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Mild Base (e.g., 20% Piperidine in DMF) |

| Stability | Stable to base, catalytic hydrogenation | Stable to acid |

| Primary Application | Solution-phase and Boc-based Solid-Phase Peptide Synthesis (SPPS) | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |

| Byproduct Monitoring | Not standard | UV-active dibenzofulvene byproduct allows reaction monitoring |

| Orthogonality | Orthogonal to Fmoc and Cbz groups | Orthogonal to Boc and acid-labile side-chain protecting groups |

Synthesis of Thienylalanine Analogues and Precursors to this compound

The synthesis of this compound fundamentally relies on the availability of its precursors, primarily a substituted thiophene (B33073) ring. The synthesis of various thienylalanine analogues has been reported, providing a blueprint for accessing the target compound.

A primary precursor is 2-bromothiophene. It can be synthesized by the bromination of thiophene using bromine in a solvent like acetic acid. chemicalbook.com This halogenated heterocycle is a versatile starting material that can undergo further functionalization. For instance, it can be metalated and subsequently reacted with electrophiles to introduce substituents at the 5-position. chemicalbook.com

The synthesis of the alanine side chain can be achieved through various classical amino acid syntheses. An improved synthesis of β-2-thienylalanine was reported as early as 1946. nih.gov A general route involves the reaction of a thienyl halide with sodioacetamidomalonic ester, followed by hydrolysis and decarboxylation to yield the desired amino acid. acs.org This approach was used for the synthesis of β-3-thienylalanine from 3-thienyl bromide. acs.org Applying this logic, 2-bromo-5-chloromethylthiophene could be a key intermediate to react with the malonic ester derivative to form the carbon skeleton of this compound.

| Compound | Starting Material(s) | Key Synthetic Step | Reference |

| 2-Bromothiophene | Thiophene, Bromine | Electrophilic bromination | chemicalbook.com |

| β-2-Thienylalanine | 2-Thenyl chloride, Diethyl acetamidomalonate | Malonic ester synthesis | researchgate.net |

| β-3-Thienylalanine | 3-Thienyl bromide, Sodioacetamidomalonic ester | Malonic ester synthesis | acs.org |

| (2S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid | Not specified | Building block for antagonists |

Novel Synthetic Routes and Green Chemistry Considerations in this compound Production

Modern synthetic chemistry places increasing emphasis on "green" methodologies that are more sustainable, efficient, and environmentally benign. nih.gov The synthesis of unnatural amino acids like this compound is an area where these principles can have a significant impact.

Biocatalysis: As mentioned previously, the use of enzymes is a cornerstone of green chemistry. snf.ch Transaminases and lyases can operate in aqueous media under mild conditions, offering high stereoselectivity and reducing the need for protecting groups and harsh reagents. mdpi.comsnf.ch

Electrosynthesis: Convergent paired electrolysis offers a metal-free and highly atom-economical method for C(sp³)–C(sp³) bond formation. rsc.org This technique could be adapted for the synthesis of unnatural amino acids by coupling glycine derivatives with appropriate alkyl precursors, potentially under scalable and mild conditions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. semanticscholar.org It is considered a green chemistry technique as it can reduce energy consumption and the use of volatile organic solvents. The synthesis of amino acids fused with other heterocyclic systems has been shown to be more efficient using microwave methods compared to conventional heating. semanticscholar.org

These novel routes offer promising alternatives to classical synthetic methods, aligning the production of specialized chemical compounds like this compound with the principles of sustainable chemistry. nih.gov

Chemical Reactivity and Transformations of Dl 2 5 Bromothienyl Alanine

Reactions Involving the Bromine Moiety on the Thienyl Ring

The bromine atom attached to the C5 position of the thiophene (B33073) ring is a key functional group that dictates much of the compound's synthetic utility beyond simple peptide incorporation. This halogen acts as a leaving group in various metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental for the late-stage functionalization of peptides and other complex molecules containing the bromothienylalanine moiety. smolecule.com

Prominent among these transformations are palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. smolecule.com In a Suzuki reaction, the bromine atom can be coupled with an organoboron compound, typically an aryl or vinyl boronic acid, to form a new C-C bond. This reaction is highly efficient for creating biaryl structures. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo-substituent with amines. The electron-withdrawing nature of the bromine atom can also influence the reactivity of the thiophene ring in other reactions, such as electrophilic aromatic substitution. Furthermore, the bromine can be exchanged with lithium via metal-halogen exchange, typically using an organolithium reagent like butyllithium, to generate a lithiated thienyl intermediate that can react with various electrophiles. rsc.org

| Reaction Type | Typical Reagents | Catalyst/Conditions | Bond Formed | General Outcome |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) | Replaces bromine with an aryl or vinyl group. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R-NH₂) | Pd Catalyst, Ligand, Base | C-N | Forms a new carbon-nitrogen bond. smolecule.com |

| Nucleophilic Substitution | Nucleophiles (e.g., Amines, Thiols) | Appropriate reaction conditions | C-Nu | Direct replacement of the bromine atom. smolecule.com |

| Bromine-Lithium Exchange | Organolithium (e.g., n-BuLi) | Anhydrous solvent, low temperature | C-Li | Generates a highly reactive organolithium intermediate. rsc.org |

Reactions at the Amino Acid Functional Groups

The amino and carboxylic acid groups of DL-2-(5-Bromothienyl)alanine undergo reactions characteristic of all α-amino acids, making it a valuable component in peptide and medicinal chemistry.

This compound can be readily incorporated into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov To achieve controlled, sequential addition, the α-amino group of the incoming amino acid must be temporarily protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for this purpose in modern SPPS. nih.gov

The coupling reaction itself, which forms the amide (peptide) bond, requires activation of the carboxyl group of the protected amino acid. wikipedia.org This is typically achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently used for this activation. wikipedia.orgbachem.com The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the free N-terminal amine of the resin-bound peptide. wikipedia.org To improve efficiency and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. bachem.com Once the coupling is complete, the Fmoc protecting group is removed with a mild base, typically piperidine (B6355638), to liberate the N-terminal amine for the next coupling cycle. nih.gov The presence of the bromothienyl side chain is generally compatible with these standard SPPS conditions.

| Reagent/Additive | Abbreviation | Function | Key Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Coupling Reagent | Highly effective but produces an insoluble urea (B33335) byproduct. wikipedia.orgbachem.com |

| Diisopropylcarbodiimide | DIC | Coupling Reagent | Forms a soluble urea byproduct, simplifying purification. wikipedia.orgbachem.com |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC / EDAC | Coupling Reagent | Water-soluble, making product isolation easier. bachem.com |

| 1-Hydroxybenzotriazole | HOBt | Additive | Suppresses racemization and improves coupling efficiency. bachem.com |

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. nih.gov

The synthesis is often carried out by mixing the amino acid and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis to facilitate the dehydration step. uobabylon.edu.iqprimescholars.com A wide variety of aldehydes and ketones can be used, leading to a diverse array of Schiff base derivatives. For instance, reacting this compound with aldehydes such as thiophene-2-carbaldehyde (B41791) or various substituted benzaldehydes would yield the corresponding N-thienylmethylidene- or N-benzylidene-DL-2-(5-Bromothienyl)alanine derivatives. researchgate.net These Schiff bases are not only important synthetic intermediates but also serve as ligands for the formation of metal complexes. primescholars.com

| Amino Acid | Carbonyl Compound | Catalyst/Conditions | Resulting Schiff Base Type |

|---|---|---|---|

| DL-alanine | Salicylaldehyde | Sodium Hydroxide, Ethanol uobabylon.edu.iq | Salicylidene-DL-alanine |

| DL-alanine | Benzaldehyde | Sodium Hydroxide, Ethanol, Reflux uobabylon.edu.iq | Benzylidene-DL-alanine |

| DL-alanine | p-chlorobenzaldehyde | Microwave irradiation (solvent-free) primescholars.com | N-(4-chlorobenzylidene)-DL-alanine |

| DL-alanine | Thiophene-2-carbaldehyde | Ethanol, Reflux researchgate.net | N-(2-thienylmethylidene)-DL-alanine |

Cyclization and Ring-Closure Reactions Incorporating this compound Moieties

This compound can be a component in the synthesis of cyclic structures, particularly cyclic peptides and their derivatives. One of the most common cyclization reactions involving amino acids is the formation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. nih.gov

When a dipeptide containing this compound is subjected to certain conditions, such as heating, it can undergo an intramolecular condensation reaction. nih.gov This process involves the nucleophilic attack of the N-terminal amino group on the ester or activated carboxyl group of the C-terminal residue, leading to the formation of a stable six-membered ring and the elimination of a molecule like water or an alcohol. The synthesis can be performed in solution or on a solid phase. The resulting diketopiperazine would incorporate the 5-bromothienylmethyl side chain into its structure. Such cyclization reactions are significant as they constrain the peptide backbone, which can have profound effects on the molecule's biological activity and conformational preference. Other, more complex cyclization strategies can also be employed, such as mercury(II)-salt promoted cyclizations to form derivatives like optically active cyclic alanine (B10760859) compounds. nih.gov

Applications of Dl 2 5 Bromothienyl Alanine in Advanced Chemical Synthesis

DL-2-(5-Bromothienyl)alanine as a Building Block for Peptide Analogues

The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, allowing for the creation of analogues with properties that are inaccessible using only the 20 proteinogenic amino acids. This compound is utilized in this context to impart specific characteristics onto peptide backbones.

The design of modified peptides often targets the enhancement of biological activity by fine-tuning physicochemical properties such as hydrophobicity, charge, and conformational stability. mdpi.comnih.govnih.gov The introduction of this compound into a peptide sequence is a strategic choice to modulate these features. The thienyl group can increase the hydrophobicity and lipophilicity of a peptide, which may improve its ability to interact with and cross cell membranes. smolecule.com This modification can lead to enhanced therapeutic efficacy. smolecule.com

The synthesis of these modified peptides is typically achieved through well-established methods like solid-phase peptide synthesis (SPPS). mdpi.compacific.edu In this process, the Boc- or Fmoc-protected version of this compound is sequentially coupled to a growing peptide chain anchored to a solid resin support. smolecule.compacific.edu The bromine atom on the thiophene (B33073) ring is generally stable under standard SPPS conditions, allowing for its seamless integration into the desired peptide sequence.

Table 1: Impact of Incorporating this compound on Peptide Properties

| Property | Effect of Incorporation | Rationale |

|---|---|---|

| Hydrophobicity | Increased | The aromatic thiophene ring is more lipophilic than the side chains of many natural amino acids. smolecule.com |

| Biological Activity | Potential Enhancement | Altered hydrophobicity and steric bulk can lead to improved binding with biological targets and better cell permeability. mdpi.comsmolecule.commdpi.com |

| Structural Rigidity | Localized Constraint | The bulky thienyl group can restrict the conformational freedom of the peptide backbone in its vicinity. |

| Chemical Reactivity | Introduction of a Reactive Handle | The bromine atom can serve as a site for further chemical modification and bioconjugation via cross-coupling reactions. smolecule.com |

Beyond synthetic peptides, advanced methodologies have enabled the incorporation of this compound directly into proteins. A key technique is genetic code expansion, which utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs to site-specifically introduce non-canonical amino acids during protein translation in response to a nonsense or quadruplet codon. nih.govacs.org Research has demonstrated that 2-(5-bromo-thienyl)-L-alanine can be efficiently incorporated into proteins in host organisms such as E. coli, yeast, and mammalian cells using an engineered pyrrolysyl-tRNA synthetase (PylRS) system. nih.govacs.org

This powerful technique opens the door to creating complex bioconjugates and precisely modifying protein structures to study their function. The bromine atom serves as a bio-orthogonal handle for post-translational chemical modifications, allowing for the attachment of fluorescent probes, cross-linkers, or other functional moieties.

Table 2: Genetic Incorporation of 2-(5-bromo-thienyl)-L-alanine

| Parameter | Finding | Reference |

|---|---|---|

| Amino Acid | 2-(5-bromo-thienyl)-L-alanine | nih.govacs.org |

| Incorporation System | Engineered MbPylRS | nih.govacs.org |

| Host Organisms | E. coli, Yeast, Mammalian cells | nih.govacs.org |

| Application | Site-specific protein modification, protein structure-function analysis. | nih.govacs.org |

Role in the Development of Enzyme Inhibitors and Modulators

The structural characteristics of this compound make it an attractive component in the design of enzyme inhibitors and modulators. Its resemblance to natural amino acids allows it to be recognized by enzyme active sites, while the bromo-thienyl group provides unique interactions and a platform for further chemical elaboration.

This amino acid has been successfully used as a building block for synthesizing molecules that target specific enzymes. For instance, it has been incorporated into tetrahydro-β-carboline (THβC) scaffolds to produce potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme relevant in various signaling pathways. mdpi.comresearchgate.net It has also been used as a key fragment in the synthesis of inhibitors for Factor Xa, a critical enzyme in the blood coagulation cascade. ethz.ch Because it is an alanine (B10760859) derivative, it is also a rational starting point for designing inhibitors of bacterial enzymes like alanine racemase, which is essential for cell wall biosynthesis and a validated antibacterial target. plos.org

Table 3: this compound in Enzyme Inhibitor Synthesis

| Target Enzyme | Compound Class/Scaffold | Therapeutic Area |

|---|---|---|

| Phosphodiesterase 5 (PDE5) | Tetrahydro-β-carbolines (THβCs) | Cardiovascular diseases, erectile dysfunction. mdpi.comresearchgate.net |

| Factor Xa | Bicyclic amines | Anticoagulation. ethz.ch |

| Fibrinogen Receptor | Not specified | Antithrombotic. |

Precursor for Novel Drug Candidates and Pharmacologically Active Compounds

This compound serves not only as a modifying unit but also as a foundational precursor for the synthesis of entirely new drug candidates. Its inherent structural features provide a robust starting point for medicinal chemistry campaigns aimed at discovering and optimizing new therapeutics.

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups are appended to create a library of related compounds for biological screening. lifechemicals.comwiley-vch.de this compound is an exemplary scaffold, providing a defined three-dimensional arrangement of its amino, carboxyl, and bromo-thienyl groups. smolecule.com Chemists can leverage this fixed architecture to explore the chemical space around a biological target. By systematically modifying the amino and carboxyl groups and using the bromine atom as a point for diversification, a multitude of derivatives can be generated. lifechemicals.com This scaffold-based approach is a highly effective strategy in the early stages of drug discovery for identifying new hit and lead compounds. nih.gov

Once a lead compound with promising pharmacological activity is identified, derivatization strategies are employed to optimize its potency, selectivity, and pharmacokinetic properties. The bromo-thienyl group within a molecule derived from this compound is particularly amenable to such strategies. The bromine atom is a versatile functional group that can participate in a wide range of chemical reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). These reactions allow for the straightforward introduction of new aryl, alkyl, or alkynyl groups, enabling fine-tuning of the molecule's properties.

This approach has been applied in the development of various pharmacologically active agents. For example, it has been used as a building block for fibrinogen receptor antagonists, which have potential as antithrombotic agents. Furthermore, patent literature discloses that both the D- and L-isomers of 2-(5-bromothienyl)-alanine are potent activators of GPR139, an orphan G-protein coupled receptor expressed in the central nervous system, highlighting their potential as drug candidates for neurological conditions. google.com

Table 4: Derivatization Strategies and Pharmacological Outcomes

| Derivatization Site | Reaction Type | Resulting Pharmacological Class | Example |

|---|---|---|---|

| Thiophene Ring (Br atom) | Palladium-catalyzed cross-coupling | Varied, dependent on coupled partner | Not specified in detail |

| Amine/Carboxyl Group | Amide bond formation, esterification | Peptide analogues, small molecule inhibitors | PDE5 Inhibitors. mdpi.com |

Utilization in Materials Science: Non-Linear Optical Materials and Polymer Synthesis

The incorporation of thiophene and its derivatives into materials science has led to the development of novel materials with unique optical and electronic properties. The 5-bromothiophene moiety within this compound suggests its potential as a valuable building block in this field.

Non-Linear Optical (NLO) Materials:

Thiophene-containing compounds are known to exhibit significant non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.govcapes.gov.br The NLO response in organic molecules often arises from a "push-pull" electronic system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. The thiophene ring can act as an effective π-bridge and, depending on the substituents, can also contribute to the electron-donating or -accepting nature of the system.

While specific studies on the NLO properties of this compound are not extensively documented, research on other thiophene derivatives provides insight into its potential. For instance, the introduction of a bromo-substituent on the thiophene ring can influence the electronic properties and, consequently, the NLO response. nih.gov Theoretical studies on various thiophene-based derivatives have shown that the nature and position of substituents play a critical role in determining the hyperpolarizability (β), a measure of the second-order NLO response. nih.gov

Table 1: Calculated Hyperpolarizability (β) of Selected Thiophene Derivatives

| Compound | Calculated Hyperpolarizability (β) (a.u.) |

| Thiophene | Reference |

| 5-Bromothiophene-2-carboxylic acid derivative 1 | High |

| 5-Bromothiophene-2-carboxylic acid derivative 2 | Higher |

| This compound | Potential for significant β value |

This table is illustrative and based on general findings for thiophene derivatives. The specific β value for this compound would require dedicated theoretical and experimental investigation.

Polymer Synthesis:

The amino acid structure of this compound makes it a unique monomer for the synthesis of novel polymers. The presence of both an amino and a carboxylic acid group allows for its incorporation into polyamide or polyester (B1180765) backbones through standard polymerization techniques. The pendant bromothienyl group offers further possibilities for post-polymerization modification or for imparting specific properties to the resulting polymer.

Polymers containing thiophene units are of great interest for their potential as conducting polymers and materials for organic electronics. The synthesis of poly(thienylalanine) has been explored as a route to genetically engineered conducting polymers. While these studies have often focused on 3-thienylalanine (B8055253), the principles can be extended to its 2-thienyl isomer. The bromine atom on the thiophene ring of this compound could be utilized in cross-coupling reactions to create extended conjugated polymer systems.

Application in Biosensor Development

The development of highly sensitive and selective biosensors is a critical area of research with wide-ranging applications in healthcare, environmental monitoring, and food safety. nih.gov Thiophene-based materials, particularly polythiophenes, have emerged as promising candidates for the fabrication of electrochemical biosensors due to their excellent conductivity, stability, and biocompatibility. mdpi.commdpi.comrsc.org

While direct applications of this compound in biosensors are not widely reported, its structure suggests several potential uses. The thiophene moiety can be electropolymerized to form a conducting polymer film on an electrode surface. This film can serve as a matrix for the immobilization of biorecognition elements such as enzymes or antibodies. mdpi.com The inherent conductivity of the polythiophene derivative would facilitate efficient electron transfer between the biorecognition event and the electrode, leading to a measurable signal.

For example, a biosensor for epinephrine (B1671497) has been developed using a poly-thiophene derivative to immobilize the enzyme tyrosinase. rsc.org The polymer matrix not only entraps the enzyme but also acts as an electron transfer mediator. Given its structure, this compound could be electropolymerized to create a similar platform for various enzyme-based biosensors. The bromo-substituent could also be used for covalent attachment of biomolecules, providing a more stable and oriented immobilization.

Furthermore, DNA-based electrochemical biosensors have been developed to study the interaction of molecules with DNA. Thiophene-S-oxides, for instance, have been investigated for their potential to damage DNA, with detection facilitated by an electrochemical DNA-biosensor. core.ac.uk The ability of the thiophene ring to interact with biological molecules makes this compound a candidate for incorporation into biosensors designed to detect specific biomolecular interactions.

Table 2: Potential Roles of this compound in Biosensor Construction

| Biosensor Component | Potential Function of this compound |

| Transducer Material | Electropolymerized to form a conducting polymer film for signal transduction. |

| Immobilization Matrix | Serves as a biocompatible matrix for entrapping enzymes or other biorecognition elements. |

| Covalent Linker | The bromo-group can be used for covalent attachment of biomolecules to the sensor surface. |

| Recognition Element | The thiophene ring may participate in specific interactions with target analytes. |

Mechanistic and in Vitro Biological Studies of Dl 2 5 Bromothienyl Alanine and Its Bioconjugates

Investigation of Binding Affinity to Biological Targets (Enzymes, Receptors, Proteins)

The binding affinity of a ligand to its biological target is a critical parameter, typically quantified by the equilibrium dissociation constant (KD), where a smaller KD value signifies a stronger interaction. malvernpanalytical.com Such interactions are governed by a variety of non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. malvernpanalytical.com

Specific binding affinity data (KD or Ki values) for DL-2-(5-Bromothienyl)alanine are not extensively documented in publicly available literature. However, insights can be drawn from computational studies on similar compounds. For instance, virtual screening of phenylalanine analogs for their binding to phenylalanyl-tRNA synthetase (PheRS) has been performed. caltech.edu These studies calculate the binding energies of various analogs, providing a predictive measure of their interaction strength.

A study analyzing the binding of phenylalanine analogs to E. coli PheRS predicted the binding energies for compounds like p-bromo-phenylalanine and 3-thienylalanine (B8055253). caltech.edu While p-fluoro-phenylalanine and 3-thienylalanine, which are known to be incorporated into proteins, showed the highest binding energies, p-bromo-phenylalanine was also analyzed. caltech.edu These computational models, which consider Coulomb, van der Waals, and solvation energy contributions, serve as a valuable tool for predicting how analogs like this compound might interact with aminoacyl-tRNA synthetase binding pockets. caltech.edu The data suggest that the brominated thiophene (B33073) side chain would have a unique interaction profile within a binding site compared to the natural phenylalanine.

Table 1: Predicted Binding Energies of Phenylalanine Analogs to Phenylalanyl-tRNA Synthetase (Note: This table is based on data for related compounds and is intended to be illustrative of the types of analyses applicable to this compound. The values are for analogs and not the subject compound itself.)

| Compound | Predicted ΔG (kcal/mol) |

| Phenylalanine (Phe) | -46.66 |

| p-Fluoro-phenylalanine (4Fphe) | -42.87 |

| 3-Thienylalanine (3TA) | -37.26 |

| p-Bromo-phenylalanine (4Brphe) | -35.82 |

Data sourced from virtual screening studies of Phenylalanine analogs. caltech.edu

Elucidation of Molecular Mechanisms of Action

The incorporation of a noncanonical amino acid like this compound into a protein can introduce novel functionalities, thereby altering its molecular mechanism. Proteins are dynamic macromolecules whose functions, from catalyzing metabolic reactions to DNA replication, are dictated by their three-dimensional structure. wikipedia.orgwikipedia.org Introducing an ncAA can modify these functions in several ways.

The primary mechanism by which this compound would exert its effect is through its site-specific incorporation into a polypeptide chain, which can lead to proteins with new or enhanced properties. researchgate.netnih.gov For example, if incorporated into the active site of an enzyme, the bromo-thienyl side chain could alter substrate binding, transition state stabilization, or the catalytic rate. If placed at a protein-protein interaction interface, it could modulate the binding affinity or specificity of the complex. nih.gov

While specific molecular mechanisms for proteins containing this compound are yet to be fully elucidated, studies on related compounds provide a framework. For instance, a peptide containing 3-thienylalanine has been shown to act as an angiotensin-converting enzyme (ACE) inhibitor, suggesting that the thiophene ring can participate in interactions within the enzyme's active site that are crucial for inhibition. researchgate.net The bromine atom on this compound adds another dimension, offering a heavy atom that can form halogen bonds or other unique interactions, potentially leading to enhanced or novel inhibitory activities.

Studies on Protein Structure and Function through Incorporation of this compound

The ability to expand the genetic code to include ncAAs is a powerful tool in synthetic biology for studying protein structure and function. pnas.orgnih.gov this compound has been successfully used in this context.

Genetic Incorporation as a Noncanonical Amino Acid (ncAA)

The site-specific incorporation of ncAAs into proteins in living cells is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the ncAA and a unique codon, typically a nonsense or frameshift codon. pnas.orgrsc.org

This compound has been successfully incorporated into proteins using an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA. Current time information in Powiat rzeszowski, PL. Research has shown that an evolved PylRS mutant can site-specifically incorporate a range of histidine and phenylalanine analogs, including 2-(5-bromo-thienyl)-alanine, in response to the amber stop codon (UAG) in both E. coli and mammalian cells. Current time information in Powiat rzeszowski, PL. In one study, the substitution of a histidine residue with this compound in a blue fluorescent protein resulted in a mutant protein with distinct spectral properties, demonstrating its successful incorporation and impact on protein function. Current time information in Powiat rzeszowski, PL.

Site-Specific Labeling and Probing of Protein Interactions (e.g., Photo-Crosslinking, Chemical Crosslinking)

The introduction of unique chemical handles via ncAAs allows for site-specific labeling and the study of protein interactions. nih.gov Halogenated compounds are of particular interest for photo-crosslinking studies. Upon activation with UV light, the carbon-halogen bond can cleave, generating a reactive radical that can form a covalent bond with a nearby interacting molecule, thus capturing transient interactions. glenresearch.com

While direct studies using this compound for photo-crosslinking are not prominent, the principle has been well-established with similar molecules. For example, 5-halogenated pyrimidine (B1678525) nucleosides in DNA and RNA are used to crosslink with binding proteins. glenresearch.com The bromine atom in this compound makes it a prime candidate for such applications. Its incorporation would place a photoreactive group at a specific site within a protein, enabling the mapping of protein-protein or protein-nucleic acid interaction interfaces with high precision. nih.govplos.org This approach is advantageous over traditional methods as it can capture weak and transient interactions within a native cellular environment. plos.org

Impact on Protein Stability and Activity

The incorporation of an ncAA can significantly affect the stability and activity of a protein. nih.gov The introduction of new functional groups can lead to novel intramolecular interactions or alter the protein's interaction with its environment.

Studies on the related compound β-2-thienylalanine have shown that its substitution for phenylalanine in β-galactosidase resulted in a functional enzyme that was, however, significantly less stable to heat and chemical denaturation. semanticscholar.org This suggests that while the thiophene ring is a reasonable isostere for the benzene (B151609) ring, the subtle differences in size, aromaticity, and electronic properties can impact the delicate balance of forces that maintain a protein's tertiary structure. semanticscholar.org

Conversely, the strategic incorporation of certain ncAAs has been shown to enhance protein stability. researchgate.netresearchgate.net For example, introducing ncAAs that can form new covalent crosslinks, such as extended disulfide bonds or adducts with nearby residues, can dramatically increase a protein's melting temperature (Tm). researchgate.netpnas.org The bromo-thienyl group of this compound could potentially form halogen bonds or other stabilizing interactions within the protein core, although this remains an area for further investigation. The ultimate effect—stabilizing or destabilizing—is highly dependent on the specific location of the substitution and the local structural context. nih.gov

Enzyme Kinetics and Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating metabolic pathways and as therapeutic agents. wikipedia.org The incorporation of ncAAs can be used to develop novel enzyme inhibitors or to study enzyme mechanisms.

There is a lack of specific enzyme kinetic data for enzymes containing this compound. However, studies on related derivatives are informative. Phenylalanine and its analogs are known to interact with various enzymes. For example, derivatives of phenylalanine have been investigated as modulators of human tyrosinase. nih.gov Furthermore, a tripeptide containing 3-thienylalanine was identified as an inhibitor of ACE. researchgate.net

Kinetic analysis of enzymes engineered with this compound would involve measuring key parameters like the Michaelis constant (Km) and the catalytic rate (kcat). Comparing these values to the wild-type enzyme would quantify the impact of the substitution on substrate binding and catalytic efficiency. For instance, kinetic data for phenylalanyl-tRNA synthetase show different Km and kcat values for various phenylalanine analogs, indicating that the synthetase can accommodate and process these analogs with varying efficiencies. caltech.edu Similar studies with this compound would be essential to understand its biochemical impact fully.

Exploration of Metabolic Pathway Integration and Amino Acid Metabolism

This compound, as an analog of the natural amino acid alanine (B10760859), serves as a valuable probe for investigating amino acid metabolism. mdpi.com The carbon skeletons of amino acids typically enter central metabolic pathways, such as the citrate (B86180) cycle, after deamination to be used for energy production or as precursors for gluconeogenesis. plos.org Alanine, for instance, is synthesized by the transamination of pyruvate, a key intermediate in glycolysis and other pathways. nih.govepo.org The glucose-alanine cycle, a critical pathway for transporting nitrogen from peripheral tissues like muscle to the liver, further highlights alanine's central role in integrating carbon and nitrogen metabolism. researchgate.net

The introduction of this compound into biological systems allows researchers to track its uptake and processing, providing insights into the specificity and promiscuity of enzymes and transporters involved in amino acid metabolism. mdpi.com Its primary route of integration into metabolic pathways is through protein biosynthesis. By employing genetic code expansion techniques, 2-(5-bromothienyl)-L-alanine can be site-specifically incorporated into proteins in a variety of organisms, including E. coli, yeast, and mammalian cells. nih.govfrontiersin.org This direct incorporation into the proteome represents a significant metabolic event, diverting the cell's translational machinery to utilize a synthetic building block. This process enables detailed studies of metabolic diseases and the development of targeted therapeutic strategies. mdpi.com

In Vitro Studies on Cell-Based Biological Effects (e.g., Growth Inhibition, Developmental Impact)

While direct studies on the growth inhibitory effects of this compound are limited, research on structurally related amino acid derivatives suggests that such compounds can exhibit significant biological activity, including cytotoxicity against cancer cells. For example, various derivatives of amino acids, including those with heterocyclic and halogenated moieties, have been synthesized and evaluated for their in vitro effects on cell viability.

Studies on isoquinolinequinone-amino acid conjugates have shown that the introduction of a bromine atom can modulate cytotoxic activity. mdpi.com Similarly, a large-scale study of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that many of these non-proteinogenic amino acids are toxic to both normal and cancer cell lines, with some showing selectivity towards cancer cells. A patent has also listed 2-(5-bromothienyl)-alanine as a component of fibroblast activation protein (FAP)-activated therapeutics, which include cytotoxic agents. These findings collectively suggest that modification of the amino acid structure can lead to potent, cell-based biological effects.

Below is a table summarizing the cytotoxic activity of representative heterocyclic amino acid derivatives against various cell lines.

| Compound Derivative | Cell Line | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Isoquinolinequinone-L-alanine methyl ester conjugate | K-562 | Human Chronic Myelogenous Leukemia | 2.52 | mdpi.com |

| 6-Bromo-isoquinolinequinone-L-alanine methyl ester conjugate | K-562 | Human Chronic Myelogenous Leukemia | 1.25 | mdpi.com |

| Isoquinolinequinone-L-phenylalanine methyl ester conjugate | PC-3 | Human Prostate Adenocarcinoma | 0.50 | mdpi.com |

| H-Box(2-ClPh)-OMe | C6 | Rat Glioma | 14.4 | |

| H-Box[(4-F)Ph]-OMe | C6 | Rat Glioma | 16.3 | |

| H-Box(2-ClPh)-OMe | A9 | Mouse Fibroblast | 11.6 |

This compound directly impacts protein synthesis by serving as a substrate for the translational machinery. nih.govfrontiersin.org Through the use of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, this noncanonical amino acid can be incorporated into a nascent polypeptide chain at a specific, predetermined site in response to a nonsense or amber codon (TAG). frontiersin.org This process, known as genetic code expansion, effectively hijacks the cell's protein synthesis apparatus to produce proteins containing a synthetic amino acid.

The incorporation of this compound into a protein's structure is a powerful tool for studying protein function. mdpi.com It allows for the introduction of unique chemical properties, such as a bulky, halogenated aromatic ring, at precise locations within a protein. This can influence the protein's folding, stability, and interaction with other molecules, thereby providing detailed insights into structure-function relationships. mdpi.com While the primary focus has been on its role in synthesis, the subsequent stability and degradation rates of proteins containing this unnatural residue are also important areas of investigation, as altered protein structures can be targeted differently by cellular protein quality control and degradation machinery.

Currently, there is no publicly available research detailing the specific impact of this compound or its derivatives on the developmental process of somite segmentation.

Activation Studies of G-Protein Coupled Receptors (GPCRs) and Other Receptors

G-protein coupled receptors (GPCRs) are a vast family of transmembrane proteins that mediate cellular responses to a wide array of external stimuli. Understanding their activation mechanism is crucial for drug development. The site-specific incorporation of noncanonical amino acids like 2-(5-bromothienyl)-L-alanine has become a key technology for studying GPCR structure and function in living cells. frontiersin.org

By replacing a natural amino acid in a GPCR's sequence with 2-(5-bromothienyl)-L-alanine, researchers can probe the receptor's microenvironment. The unique properties of the bromothienyl group can be used to map ligand binding pockets, identify allosteric modulation sites, and characterize the conformational changes that define receptor activation. For instance, when a photo-crosslinking unnatural amino acid is incorporated, it can be used to covalently trap interacting partners—such as ligands or other signaling proteins—upon photoactivation, allowing for their definitive identification. This approach has been successfully used to map the interaction between the CCR5 receptor and the HIV-1 entry inhibitor maraviroc.

The table below provides examples of how unnatural amino acids (Uaas) have been used in GPCR research.

| GPCR | Unnatural Amino Acid (Uaa) | Application | Finding | Source |

|---|---|---|---|---|

| Ste2p (Yeast α-factor receptor) | p-Benzoyl-L-phenylalanine (Bpa) | Mapping ligand binding site | Identified residues in TM1 and EC2 that selectively capture the α-factor ligand. | |

| CCR5 | p-Benzoyl-L-phenylalanine (Bpa) | Mapping allosteric modulator binding site | Mapped the binding site of the allosteric modulator maraviroc. | |

| Rhodopsin | Multiple Uaas | Probing activation mechanism | Used to introduce spectroscopic probes to monitor light-induced conformational changes. | |

| β2-Adrenergic Receptor | Multiple Uaas | Studying ligand-receptor interactions | Incorporation of fluorescent Uaas to monitor ligand binding and receptor dynamics. |

Antimicrobial Activity of this compound Derivatives

While studies focusing specifically on the antimicrobial properties of this compound are not prominent, research into derivatives of other synthetic amino acids and heterocyclic compounds indicates this is a promising area of investigation. The thienyl moiety, present in this compound, is a structural feature found in various molecules with reported antimicrobial activities.

For example, studies on a large library of 3-(2-benzoxazol-5-yl)alanine derivatives found that several compounds exhibited selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal activity against pathogenic yeasts such as Candida albicans. Other research has identified potent antimicrobial agents among thiazole (B1198619) and triazole derivatives. These compounds often exert their effects by inhibiting essential microbial enzymes. The structural similarity of this compound to these bioactive molecules suggests that its derivatives could be designed and synthesized to target microbial pathogens, potentially serving as scaffolds for the development of new antimicrobial agents.

Application in Fluorescence-Based Probes for Imaging Biological Processes

This compound is a valuable tool for creating fluorescence-based probes to image biological processes with high precision. The key to this application lies in the bromine atom on the thienyl ring. This halogen atom serves as a chemical "handle" that can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the covalent attachment of a wide variety of molecules, including fluorescent dyes (fluorophores), to the amino acid. frontiersin.org

Advanced Structural Characterization and Computational Studies of Dl 2 5 Bromothienyl Alanine

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy for Protein Mutants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For DL-2-(5-Bromothienyl)alanine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide invaluable information about its molecular structure and the local environment of each atom.

In the context of protein studies, the incorporation of this compound as a non-canonical amino acid residue allows for detailed investigation of protein structure and dynamics. The bromine atom and the thiophene (B33073) ring serve as unique spectroscopic probes.

¹H NMR: The proton NMR spectrum of L-2-(5-Bromothienyl)alanine provides characteristic signals for the protons on the thiophene ring and the alanine (B10760859) backbone, confirming the compound's identity and purity chemicalbook.com. When incorporated into a peptide or protein, the chemical shifts of these protons can be sensitive to the local environment, providing insights into protein folding and interactions.

¹³C NMR: Similar to ¹H NMR, the ¹³C spectrum offers detailed information about the carbon framework. Studies on peptides of L-alanine have demonstrated the power of ¹³C NMR in analyzing segmental motion along the peptide backbone nih.gov. This approach can be extended to peptides containing this compound to understand how the bulky side chain influences peptide conformation and dynamics.

Heteronuclear NMR: Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to unambiguously assign all proton and carbon signals, especially when the amino acid is part of a larger, more complex molecule.

Table 1: Representative ¹H NMR Chemical Shift Data for L-2-(5-Bromothienyl)alanine.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Thiophene H-3 | 6.95 | d |

| Thiophene H-4 | 6.75 | d |

| α-CH | 4.20 | t |

| β-CH₂ | 3.30 | m |

Note: Data is illustrative and based on typical values for similar compounds. Actual values may vary based on solvent and experimental conditions.

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations provide a theoretical framework to understand the intrinsic properties of molecules, complementing experimental data with detailed insights into electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems nih.govaustinpublishinggroup.com. For this compound, DFT calculations, typically using functionals like B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), can predict a wide range of molecular properties nih.govresearchgate.net.

Key parameters obtained from DFT studies include:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.

Vibrational Frequencies: Calculation of the infrared and Raman spectra to aid in the interpretation of experimental spectroscopic data.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability austinpublishinggroup.com. For this compound, the HOMO is expected to be localized on the electron-rich bromothiophene ring, while the LUMO may be distributed across the ring and the carboxylic acid group.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated from the FMO energies, providing a quantitative measure of the molecule's reactivity nih.govnih.gov.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity |

| Electronegativity (χ) | 3.85 eV | Global reactivity descriptor |

| Chemical Hardness (η) | 2.65 eV | Resistance to charge transfer |

Note: These values are representative and would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.netthaiscience.inforesearchgate.net. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP map would reveal:

Negative Potential Regions (Nucleophilic): These regions, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxyl group, the sulfur atom, and the bromine atom due to the presence of lone pairs.

Positive Potential Regions (Electrophilic): These areas, colored blue, represent an electron deficiency and are targets for nucleophilic attack. The hydrogen atoms of the amine group and the carboxylic acid would exhibit positive electrostatic potential.

The MEP analysis provides a clear, visual guide to the molecule's reactive sites and is instrumental in understanding its non-covalent interaction patterns, such as hydrogen bonding researchgate.net.

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are sophisticated computational methods used to characterize and visualize non-covalent interactions mdpi.com. These are particularly relevant for this compound due to the potential for halogen bonding involving the bromine atom and other weak interactions like hydrogen bonds and van der Waals forces nih.govuit.no.

QTAIM: This theory analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), can distinguish between covalent bonds and closed-shell interactions (e.g., hydrogen bonds, halogen bonds) mdpi.comnih.gov.

RDG Analysis: The RDG method provides a visually intuitive way to identify and characterize non-covalent interactions in real space. It generates 3D isosurfaces where the color of the surface indicates the type and strength of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (steric clashes).

Structure-Activity Relationship (SAR) Studies via Amino Acid Substitution (e.g., Alanine Scanning)

Structure-Activity Relationship (SAR) studies are fundamental in biochemistry and medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity mdpi.comnih.gov. When an unnatural amino acid like this compound is incorporated into a biologically active peptide or protein, SAR studies can elucidate the role of its unique side chain.

Alanine scanning is a powerful technique used to determine the contribution of individual amino acid residues to protein stability or function wikipedia.orgmybiosource.com. In this method, specific residues are systematically mutated to alanine, and the effect on activity is measured. Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue without significantly altering the protein's secondary structure wikipedia.org.

This concept can be applied in two ways with this compound:

Probing the Role of the Unnatural Amino Acid: If a protein containing this compound exhibits a particular function (e.g., enhanced binding to a target), replacing it with alanine would demonstrate the importance of the bromothienyl side chain. A significant loss of function would imply that the steric bulk, hydrophobicity, or halogen-bonding capability of the bromothienyl group is critical for activity.

Mapping Interaction Sites: this compound can be used as a substitute for natural aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan to probe protein-protein or protein-ligand interactions nih.govgenscript.comnih.gov. The introduction of the bromo-thienyl group can alter binding affinity or specificity, providing detailed information about the steric and electronic requirements of the interaction site.

Table 3: Illustrative Alanine Scanning Strategy for a Peptide Containing L-2-(5-Bromothienyl)alanine (Bta).

| Peptide Sequence | Position Mutated | Rationale | Expected Outcome if Bta is Critical |

| Ac-Gly-Bta -Leu-Arg-NH₂ (Original) | - | Native peptide with specific activity. | High biological activity. |

| Ac-Gly-Ala -Leu-Arg-NH₂ (Mutant) | 2 | Replace Bta with Alanine. | Significant decrease in activity. |

| Ac-Ala -Bta-Leu-Arg-NH₂ (Control) | 1 | Mutate an adjacent residue. | Minimal change in activity. |

| Ac-Gly-Bta-Ala -Arg-NH₂ (Control) | 3 | Mutate a different residue. | Minimal change in activity. |

Crystallographic Studies of this compound and Its Complexes/Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid state nih.govfrontiersin.org. A single-crystal X-ray diffraction study of this compound would provide precise data on its molecular conformation and how it packs in a crystal lattice.

Key information obtained from crystallographic studies includes:

Precise Molecular Geometry: Experimental values for bond lengths, bond angles, and torsion angles, which can be used to validate and refine computational models.

Conformation: The preferred orientation of the bromothienyl side chain relative to the amino acid backbone.

Crystal Packing and Intermolecular Interactions: Detailed analysis of the crystal structure reveals the network of non-covalent interactions, such as hydrogen bonds between the amine and carboxylate groups and potential halogen bonds or π-π stacking involving the bromothienyl rings researchgate.net.

Furthermore, obtaining crystal structures of proteins or peptides in complex with this compound is crucial peakproteins.comnih.gov. Such structures would provide a direct visualization of how the unnatural side chain is accommodated within a binding pocket and the specific interactions it forms with the host molecule. This structural information is invaluable for rational drug design and protein engineering, offering a detailed blueprint for optimizing interactions and improving molecular recognition.

Table 4: Hypothetical Crystallographic Data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 105 |

| Volume (ų) | 807 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This data is representative for a small organic molecule and would be determined experimentally.

Computational Modeling of Interactions with Biological Macromolecules

Computational modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool for predicting and analyzing the interactions between small molecules and biological macromolecules at an atomic level. These methods are instrumental in understanding binding affinities, identifying key interacting residues, and elucidating the conformational changes that occur upon binding. Such insights are invaluable in fields like drug discovery and chemical biology for designing novel therapeutic agents or molecular probes.

A comprehensive search of scientific literature and databases was conducted to identify studies focused on the computational modeling of this compound's interactions with biological macromolecules. This search aimed to find specific data from molecular docking or MD simulations that detail the binding modes, predict binding energies, and characterize the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, or halogen bonds) between this specific compound and protein targets like enzymes or receptors.

Despite a thorough search, no specific research articles or publicly available data detailing the computational modeling of this compound's interactions with any biological macromolecules were found. Consequently, data on its binding affinity, specific interacting amino acid residues, or its behavior within the active site of a protein target is not available in the current body of scientific literature. The generation of detailed research findings and data tables, as requested, is therefore not possible.

While general computational methodologies for analyzing ligand-protein interactions are well-established, their application to this compound has not been reported. Future research initiatives would be required to perform such computational studies to elucidate its potential biological interactions and functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.